rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis
Description
rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is a derivative of isoindole, a bicyclic organic compound, and features a sulfonamide group, which is known for its significance in medicinal chemistry.
Properties
IUPAC Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2,(H2,9,11,12)/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSHUAJHUVHLSV-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis typically involves the reaction of octahydroisoindole with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis
- rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl fluoride, cis
Uniqueness
rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis is unique due to its specific stereochemistry and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various fields.
Biological Activity
rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis is a chemical compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique bicyclic structure and the presence of a sulfonamide group, which is known for its significant role in various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H14N2O2S
- Molecular Weight : 186.27 g/mol
- CAS Number : 26918-73-0
The compound features a bicyclic isoindole framework with a sulfonamide functional group, which enhances its reactivity and biological potential.
The biological activity of rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis is primarily attributed to its ability to interact with specific enzymes and molecular targets. The sulfonamide group mimics natural substrates, allowing it to inhibit various enzymes effectively. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis exhibits significant antimicrobial properties. It has been shown to be effective against several bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antibacterial Efficacy
In a study conducted on various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 4 to 16 µg/mL against MRSA.
- Mechanism of Action : Inhibition of folic acid synthesis by targeting dihydropteroate synthase.
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Initial studies suggest that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Research Findings
A recent study evaluated the cytotoxic effects of rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Induction of apoptosis |
| MCF7 (Breast) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10 | Inhibition of proliferation |
Comparative Analysis with Similar Compounds
The biological activity of rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis can be compared with related compounds such as:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride | Antimicrobial | Chloride substitution enhances reactivity |
| rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl fluoride | Anticancer | Fluorine enhances lipophilicity |
These comparisons highlight the unique properties and potential applications of rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis in medicinal chemistry.
Q & A
Basic: What are the optimal synthetic routes for rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis, and how can experimental efficiency be improved?
Methodological Answer:
Synthesis typically involves cyclization of sulfonamide precursors with isoindole derivatives under controlled stereochemical conditions. To improve efficiency:
- Use Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce trials while identifying critical parameters .
- Employ quantum chemical calculations (e.g., DFT) to predict transition states and guide solvent/catalyst selection .
- Cross-validate results with spectroscopic data (e.g., X-ray crystallography for stereochemical confirmation, as in ).
Example DoE Table:
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 85 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 12 | 24 | 18 |
Basic: What spectroscopic and computational methods are recommended for characterizing its stereochemistry?
Methodological Answer:
- NMR : Use - COSY and NOESY to confirm cis-configuration via coupling constants and spatial proximities .
- X-ray Crystallography : Resolve absolute configuration (e.g., as demonstrated for structurally similar isoindole derivatives in ).
- Chromatography : Chiral HPLC with polar stationary phases to separate enantiomers .
- Computational : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
Advanced: How do stereochemical variations (cis vs. trans) impact its reactivity in catalytic systems?
Methodological Answer:
- Perform molecular dynamics (MD) simulations to analyze steric hindrance and conformational flexibility. For example, cis-configurations may exhibit restricted rotation, affecting binding affinity .
- Use reaction path search algorithms (e.g., GRRM or AFIR) to map energy barriers for stereochemical interconversion under catalytic conditions .
- Validate with kinetic studies (e.g., Arrhenius plots) to correlate stereochemistry with reaction rates.
Advanced: How can contradictions in thermodynamic stability data between computational and experimental studies be resolved?
Methodological Answer:
- Error Source Analysis :
- Hybrid Approach : Use experimental data (e.g., X-ray-derived lattice energies) to refine computational parameters via iterative feedback .
Advanced: What computational strategies are effective in predicting its reactivity in novel reaction environments?
Methodological Answer:
- Reaction Network Exploration : Apply automated reaction discovery tools (e.g., Chemoton or AutoMeKin) to generate plausible reaction pathways .
- Machine Learning (ML) : Train models on existing sulfonamide reactivity datasets to predict regioselectivity or byproduct formation .
- Solvent Effects : Use COSMO-RS or SMD models to simulate solvent interactions and dielectric effects on transition states .
Advanced: How can researchers optimize membrane separation techniques for isolating this compound from complex mixtures?
Methodological Answer:
- Membrane Design : Screen polymer membranes (e.g., polyimide or cellulose acetate) for selectivity using molecular docking simulations .
- Process Parameters : Apply response surface methodology (RSM) to optimize pressure, temperature, and flow rate (see for DoE frameworks).
- Analytical Validation : Use LC-MS/MS to quantify separation efficiency and identify co-eluting impurities .
Advanced: What methodologies address discrepancies in spectral data interpretation (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Benchmarking : Compare experimental NMR shifts with DFT-GIAO calculations (e.g., using mPW1PW91/6-311+G(d,p)) .
- Dynamic Effects : Account for temperature-dependent conformational averaging in NMR by integrating MD simulations .
- Database Cross-Referencing : Validate against standardized spectral libraries (e.g., NIST Chemistry WebBook) .
Advanced: How can heterogeneous catalysis be tailored for large-scale synthesis while maintaining stereochemical purity?
Methodological Answer:
- Catalyst Screening : Use high-throughput experimentation (HTE) to test metal-organic frameworks (MOFs) or zeolites for enantioselectivity .
- In Situ Monitoring : Deploy Raman spectroscopy or inline IR to track stereochemical integrity during continuous flow synthesis .
- Scale-Up Simulations : Apply computational fluid dynamics (CFD) to model mass transfer limitations in batch vs. flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
